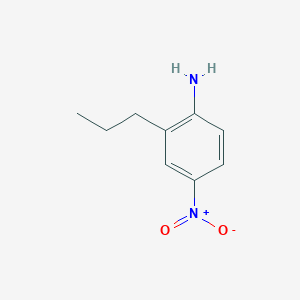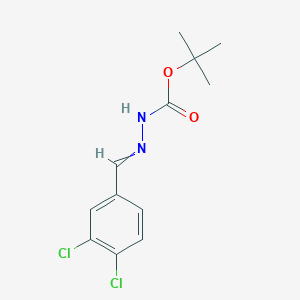
(2-Bromoethyl)(ethyl)aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)(ethyl)aminehydrobromide is an organic compound with the molecular formula C4H10Br2N. It is a hydrobromide salt of (2-bromoethyl)(ethyl)amine and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)aminehydrobromide can be synthesized through the bromination of ethanolamine. The process involves the following steps:
Starting Materials: Ethanolamine and hydrobromic acid.
Reaction: Ethanolamine is reacted with hydrobromic acid to form (2-bromoethyl)amine hydrobromide.
Purification: The product is purified by recrystallization from a suitable solvent, such as acetone.
Industrial Production Methods
In industrial settings, the production of (2-bromoethyl)(ethyl)amine hydrobromide typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.
Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.
Elimination Reactions: The major products are alkenes.
Reductive Amination: The major products are secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain.
2-Bromoethylammonium bromide: Similar structure but different counterion.
Uniqueness
(2-Bromoethyl)(ethyl)aminehydrobromide is unique due to its specific combination of bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H11Br2N |
|---|---|
Peso molecular |
232.94 g/mol |
Nombre IUPAC |
2-bromo-N-ethylethanamine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
Clave InChI |
HKKDYTCVNPWZBM-UHFFFAOYSA-N |
SMILES canónico |
CCNCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,1'-Biphenyl]-4-sulfonamide, 3',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8482668.png)


![9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8482690.png)



![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)
